Fmoc-Arg(Pmc)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZCODKTSUZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Purity Considerations of Fmoc Arg Pmc Oh Derivatives
Methodological Advances in Fmoc-Arg(Pmc)-OH Preparation
The preparation and use of this compound involve specific chemical strategies designed to maximize yield and purity, which are paramount for the successful synthesis of complex peptides.
The synthesis of this compound follows a multi-step pathway that prioritizes the selective protection of the different functional groups of the arginine amino acid. While specific proprietary methods may vary, a general synthetic strategy can be outlined. A common approach begins with an arginine derivative where the α-amino group is temporarily protected, often with a benzyloxycarbonyl (Z) group.
The key step is the sulfonylation of the side-chain guanidinium (B1211019) group with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) under basic conditions. Following the successful protection of the side chain, the temporary Z-group on the α-amine is removed, typically via catalytic hydrogenolysis. The final step involves the introduction of the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group onto the newly deprotected α-amine, commonly using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. ub.eduresearchgate.net Careful control of reaction conditions at each stage is crucial to prevent side reactions and ensure a high-purity final product.
The removal of the Pmc group is another critical step governed by reaction conditions. The Pmc group is designed to be labile to moderately strong acidic conditions, typically a solution of trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin support. peptide.comrapp-polymere.com Cleavage of the Pmc group is generally accomplished with TFA over 1 to 3 hours. scientificlabs.iesigmaaldrich.com However, for peptides containing multiple arginine residues, extended cleavage times may be necessary, which can be detrimental to sensitive sequences. nih.gov The lability of Pmc is often compared to other sulfonyl-based protecting groups, as detailed in the table below.
| Protecting Group | Relative Lability | Typical Deprotection Conditions | Key Considerations |
|---|---|---|---|
| Tos (Tosyl) | Least Labile | Harsh acid (e.g., HF) | Requires very strong acids; can modify tryptophan. peptide.com |
| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | More labile than Tos | TFA/thioanisole (B89551) | More acid-labile than Tos but less stable than Pmc/Pbf. peptide.comchempep.com |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | More labile than Mtr | TFA (1-3 hours) | Can cause alkylation of tryptophan during cleavage. peptide.comiris-biotech.de Cleavage can be slow in multi-Arg sequences. nih.gov |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | More labile than Pmc | TFA (1-2 hours) | Generally preferred over Pmc due to faster removal and reduced tryptophan alkylation. peptide.comnih.gov |
| MIS (1,2-dimethylindole-3-sulfonyl) | Most Labile | TFA/DCM (30 min) | Demonstrates significantly faster deprotection kinetics compared to Pbf. ub.edunih.gov |
The purity of this compound is critical, as even small amounts of impurities can lead to significant side products in peptide synthesis. merck-lifescience.com.tw Several types of process-related impurities can be present in commercial batches.
One of the most detrimental side reactions during the activation and coupling of protected arginine derivatives is the intramolecular cyclization to form an unreactive δ-lactam. acs.orgnih.gov Other common impurities include dipeptides (Fmoc-Arg(Pmc)-Arg(Pmc)-OH) formed from the reaction of the activated amino acid with an unprotected molecule, and β-alanine derivatives resulting from a Lossen-type rearrangement of the Fmoc activating agent. nih.gov The presence of free amino acid (Arg(Pmc)-OH) can lead to the insertion of multiple copies of arginine, while residual acetic acid can act as a capping agent, causing irreversible chain termination. nih.govmerck-lifescience.com.tw High-performance liquid chromatography (HPLC) is the primary analytical technique used to assess the purity and identify these impurities. merck-lifescience.com.twgoogle.com
| Impurity | Source of Formation | Impact on Peptide Synthesis |
|---|---|---|
| δ-Lactam derivative | Intramolecular cyclization upon activation of the carboxyl group. acs.orgnih.gov | Forms an unreactive species, leading to deletion sequences in the final peptide. |
| Fmoc-Arg(Pmc)-Arg(Pmc)-OH (Dipeptide) | Reaction of activated this compound with a second molecule before coupling to the resin. nih.gov | Incorporation of a dipeptide instead of a single amino acid, leading to insertion sequences. |
| Free Arg(Pmc)-OH | Incomplete Fmoc protection during synthesis of the building block. merck-lifescience.com.tw | Can lead to multiple additions of arginine at a single position. |
| Acetic Acid | Residual solvent or by-product from synthesis. nih.govmerck-lifescience.com.tw | Acts as a highly reactive capping agent, causing termination of the growing peptide chain. merck-lifescience.com.tw |
| Fmoc-β-Ala-OH | Rearrangement of the Fmoc-OSu reagent used for Fmoc protection. nih.gov | Incorporation of β-alanine as an impurity in the peptide sequence. |
Mechanistic and Methodological Aspects of Fmoc Arg Pmc Oh Integration in Peptide Synthesis
Fmoc-Arg(Pmc)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis
Influence of Solvent Systems and Reaction Media on Coupling Kinetics
The solvent medium plays a pivotal role in SPPS, as it must facilitate the swelling of the solid support resin, solubilize reagents, and influence the kinetics of the coupling reaction. chempep.com The choice of solvent directly impacts the accessibility of reactive sites on the growing peptide chain. chempep.com
For many years, N,N-dimethylformamide (DMF) has been the solvent of choice for Fmoc-SPPS due to its excellent resin-swelling properties and ability to solubilize protected amino acids. However, research has shown that solvent composition can be optimized to enhance coupling efficiency. For instance, while dichloromethane (B109758) (DCM) is considered an optimal solvent for the initial carbodiimide-mediated activation of the amino acid, the subsequent coupling step proceeds more rapidly in more polar solvents like DMF. chempep.com Consequently, mixtures of DCM and DMF are often employed to balance these requirements. chempep.com
More recently, greener solvent alternatives to the reprotoxic DMF have been investigated. N-butylpyrrolidinone (NBP) has emerged as a promising substitute, though its higher viscosity can impede the diffusion of reagents, particularly for sterically hindered amino acids like those protected with the Pmc or the similar Pbf group. rsc.org This issue can be mitigated by performing the coupling reaction at elevated temperatures (e.g., 45 °C), which reduces the viscosity of NBP and accelerates the coupling kinetics. rsc.org The exploration of binary solvent systems, such as dimethyl sulfoxide/ethyl acetate, further expands the available solvent space, potentially offering improved performance over single-solvent systems by fine-tuning polarity for both coupling and Fmoc-deprotection steps. acs.org
Table 1: Effect of Solvents on this compound Coupling
| Solvent System | Key Characteristics | Impact on Coupling |
|---|---|---|
| DMF | Good resin swelling, good reagent solubility | Standard, generally effective kinetics |
| DCM/DMF Mixture | Balances activation and coupling steps | Optimizes carbodiimide (B86325) activation (DCM) and coupling rate (DMF) chempep.com |
| NBP | "Green" alternative to DMF, higher viscosity | Slower diffusion, may require elevated temperature to match DMF's efficiency rsc.org |
Evaluation of Activating Agents for this compound Coupling
The conversion of the carboxylic acid of this compound into a reactive species capable of forming an amide bond is achieved through the use of an activating agent. The choice of agent is critical for achieving high coupling yields and minimizing side reactions, such as racemization and the formation of inactive byproducts.
A variety of activating agents are available for SPPS. chempep.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve reaction rates. chempep.comnih.gov Uronium and aminium salts, including HBTU, TBTU, and HATU, have become exceedingly popular due to their high reactivity and efficiency. chempep.comnih.gov
However, the bulky nature of the Arg(Pmc) side chain introduces specific challenges. A significant side reaction during the activation of this compound is the intramolecular cyclization to form an unreactive δ-lactam. chempep.commdpi.com This side reaction is particularly pronounced during pre-activation steps. Therefore, it is often recommended to keep the pre-activation time to a minimum or to employ an in situ activation strategy where the activating agent is added directly to the resin along with the protected amino acid. chempep.comrsc.org Studies comparing different protecting groups have shown that while the Pbf derivative also forms this lactam, the NO₂ derivative has a much lower tendency for this side reaction. mdpi.com For particularly difficult couplings involving sterically demanding residues, highly potent reagents like HATU may be required to drive the reaction to completion. chempep.com
Table 2: Common Activating Systems for this compound
| Activating System | Type | Key Considerations |
|---|---|---|
| DIC/HOBt or DIC/OxymaPure | Carbodiimide/Additive | Standard efficiency; OxymaPure is a non-explosive alternative to HOBt nih.gov |
| HBTU/DIPEA | Uronium Salt/Base | Highly efficient but requires careful control to avoid side reactions nih.gov |
| HATU/DIPEA | Uronium Salt/Base | Very potent, suitable for sterically hindered couplings chempep.com |
| PyBOP | Phosphonium Salt | Another highly effective reagent for difficult sequences chempep.com |
Steric Hindrance Effects on Coupling Performance
Steric hindrance is a fundamental factor that can significantly impede the rate and completeness of a coupling reaction in SPPS. chempep.com This effect arises from the spatial bulk of the side chains of the reacting amino acids and their respective protecting groups. chempep.comnih.gov The this compound molecule is a prime example of a sterically demanding building block.
The large, multi-ring Pmc group, while effective at protecting the guanidinium (B1211019) function, creates a sterically crowded environment around the carboxylic acid moiety. This bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down the formation of the new peptide bond. csic.es This effect is exacerbated when the N-terminal residue on the resin is also sterically bulky. nih.gov
Deprotection Chemistry of the Pmc Group
Following the successful assembly of the peptide chain, the final step is the removal of the permanent side-chain protecting groups and, in most cases, cleavage of the peptide from the solid support. The chemistry of Pmc deprotection is a critical phase that must be carefully controlled to ensure the integrity of the final peptide.
Acid-Sensitivity and Cleavage Kinetics of Pmc
The Pmc group was designed to be labile to moderately strong acidic conditions, compatible with the final cleavage step in Fmoc-SPPS. peptide.com It is typically removed by treatment with trifluoroacetic acid (TFA). peptide.com The lability of the Pmc group is roughly equivalent to that of tert-butyl (tBu) based protecting groups, allowing for simultaneous deprotection with other protected residues like Asp(OtBu), Glu(OtBu), and Tyr(tBu) in a single step using a TFA "cocktail". peptide.compeptide.com
The kinetics of Pmc cleavage are generally favorable compared to older protecting groups like Mtr, which could require many hours for complete removal. thermofisher.comnih.gov However, the cleavage time for Pmc is not instantaneous and is influenced by the peptide sequence. Peptides containing multiple Arg(Pmc) residues often require extended deprotection times, sometimes lasting more than four hours, to ensure complete removal. thermofisher.compeptide.com In terms of acid lability among common arginine protecting groups, the general order is: Tos < Mtr < Pmc < Pbf. peptide.comnih.gov The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is structurally similar to Pmc, is slightly more acid-labile and is often preferred for its more rapid cleavage kinetics, especially in the synthesis of arginine-rich peptides. peptide.comthermofisher.comnih.gov
Rational Design of Scavenger Cocktails for Pmc Deprotection
The treatment of a protected peptide-resin with strong acid, such as TFA, generates highly reactive cationic species from the cleavage of the protecting groups and the resin linker. sigmaaldrich.com The Pmc group, upon cleavage, can form a reactive pentamethylchromanyl sulfonium (B1226848) ion. If not neutralized, these electrophilic species can attack nucleophilic side chains of certain amino acids, leading to irreversible modification of the desired peptide. sigmaaldrich.com The most susceptible residues are tryptophan, methionine, cysteine, and tyrosine. sigmaaldrich.com
To prevent these deleterious side reactions, nucleophilic reagents known as "scavengers" are added to the TFA cleavage mixture. The rational design of the scavenger cocktail is crucial and depends on the amino acid composition of the peptide. thermofisher.comsigmaaldrich.com
A significant side reaction associated with Arg(Pmc) is the reattachment of the cleaved Pmc group to the indole (B1671886) side chain of tryptophan, a process known as Pmc-alkylation or sulfonation. sigmaaldrich.comnih.gov The extent of this modification is sequence-dependent, being most pronounced when Arg and Trp are separated by a single amino acid residue, and it cannot always be fully suppressed by standard scavenger mixtures. nih.gov The use of a Boc protecting group on the tryptophan indole (Fmoc-Trp(Boc)-OH) is a highly effective strategy to prevent this side reaction. sigmaaldrich.com
Commonly used scavengers include:
Water: Acts as a scavenger for tert-butyl cations generated from tBu-based protecting groups. wpmucdn.com
Triisopropylsilane (B1312306) (TIS): A highly effective reducing scavenger that quenches carbocations by hydride donation. nih.gov It is a non-malodorous and efficient scavenger for cations generated from Pmc, Trt, and Tmob groups and is strongly recommended for peptides containing Arg(Pmc) and Trp(Boc). sigmaaldrich.com
Thioanisole (B89551): A reducing agent that helps prevent the oxidation of methionine. wpmucdn.com
1,2-Ethanedithiol (EDT): A common, though malodorous, scavenger that is particularly effective for protecting cysteine residues. sigmaaldrich.com
Phenol: Scavenges tert-butyl groups and can help prevent modifications from Pmc or Pbf groups. wpmucdn.com
A widely used and effective non-odorous cleavage cocktail for most sequences is a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v) . sigmaaldrich.com For particularly challenging sequences containing multiple sensitive residues, more complex and potent mixtures like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary. sigmaaldrich.com
Table 3: Common Scavengers for Pmc Deprotection
| Scavenger | Function | Target Residues / Species |
|---|---|---|
| Triisopropylsilane (TIS) | Reduces and traps carbocations (e.g., Pmc⁺, Trt⁺) via hydride transfer sigmaaldrich.comnih.gov | Tryptophan, Methionine, Cysteine |
| Water | Nucleophilically traps tert-butyl cations wpmucdn.com | Tyrosine, Serine, Threonine, Aspartic/Glutamic Acid |
| Thioanisole | Prevents Met oxidation, scavenges benzyl-type cations sigmaaldrich.comwpmucdn.com | Methionine, Arginine |
| Phenol | Scavenges various carbocations wpmucdn.com | Tryptophan, Tyrosine, Arginine |
| 1,2-Ethanedithiol (EDT) | Strong reducing agent and scavenger, especially for Trt cleavage sigmaaldrich.com | Cysteine, Tryptophan, Methionine |
Strategies for Complete Pmc Removal in Difficult Sequences
Several strategies have been developed to enhance the efficiency of Pmc group cleavage. One common approach is to extend the cleavage time with trifluoroacetic acid (TFA). peptide.comthermofisher.comnih.gov While standard deprotection is often complete within 1-3 hours, sequences with multiple Arg(Pmc) residues may require significantly longer reaction times, sometimes up to 24 hours. sigmaaldrich.comsigmaaldrich.com Monitoring the progress of the deprotection reaction by High-Performance Liquid Chromatography (HPLC) is a crucial tool to optimize the cleavage time, ensuring complete removal while minimizing potential side reactions from prolonged acid exposure. sigmaaldrich.com
The composition of the cleavage cocktail is another critical factor. The addition of specific scavengers can accelerate Pmc removal. Thioanisole, for instance, is known to facilitate the cleavage of Pmc groups in TFA. sigmaaldrich.comthermofisher.com However, caution is advised as thioanisole can also cause partial removal of other protecting groups, such as those on cysteine residues. sigmaaldrich.com Trialkylsilanes, like triisopropylsilane (TIS), have been shown to be effective scavengers, particularly for peptides containing Arg(Pmc) and Trp(Boc). sigmaaldrich.com
For particularly stubborn sequences, stronger acid conditions or alternative cleavage reagents can be employed. While TFA is standard, reagents like trimethylsilyl (B98337) bromide (TMSBr) have been shown to deprotect multiple Arg(Mtr) residues (a related sulfonyl-based protecting group) very rapidly and may offer advantages for Pmc removal as well. sigmaaldrich.com
An alternative strategy involves replacing the Pmc group with the more acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. peptide.compeptide.comnih.govresearchgate.net The Pbf group is generally removed more quickly and under milder TFA conditions than Pmc, making it a preferred choice for synthesizing peptides with a high arginine content or known difficult sequences. peptide.compeptide.comthermofisher.comresearchgate.net
Table 1: Comparison of Strategies for Pmc/Pbf Deprotection
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Extended Cleavage Time | Increasing the duration of TFA treatment. | Simple to implement. | Can lead to increased side reactions with prolonged acid exposure. |
| Optimized Scavenger Cocktails | Addition of reagents like thioanisole or TIS. | Can accelerate deprotection. | Potential for scavenger-induced side reactions. |
| Alternative Protecting Groups | Using the more labile Pbf group instead of Pmc. | Faster and more efficient deprotection. peptide.compeptide.comresearchgate.net | May not be suitable for all synthetic schemes. |
| Reaction Monitoring | Utilizing HPLC to track deprotection progress. | Allows for precise optimization of cleavage time. sigmaaldrich.com | Requires additional analytical effort. |
Mitigation of Side Reactions During this compound Utilization
Alkylation of Tryptophan Residues by Pmc Cleavage By-products
A significant side reaction associated with the use of this compound is the alkylation of tryptophan (Trp) residues. peptide.comsigmaaldrich.com During the acid-catalyzed cleavage of the Pmc group with TFA, reactive cationic species are generated. sigmaaldrich.comthermofisher.com The electron-rich indole side chain of tryptophan is highly nucleophilic and susceptible to attack by these electrophilic by-products, leading to modification of the tryptophan residue. sigmaaldrich.com This transfer of the Pmc group, or fragments thereof, to tryptophan results in impurities that can be difficult to separate from the desired peptide. google.comresearchgate.net
The primary strategy to prevent this undesirable alkylation is the use of a protecting group on the indole nitrogen of tryptophan. The most effective and widely recommended approach is the use of the Boc (tert-butoxycarbonyl) protecting group, i.e., incorporating tryptophan as Fmoc-Trp(Boc)-OH. peptide.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The Boc group shields the indole ring from electrophilic attack during Pmc cleavage. sigmaaldrich.com Upon final cleavage, the Boc group is removed simultaneously with the Pmc and other acid-labile side-chain protecting groups. thermofisher.com The use of Fmoc-Trp(Boc)-OH in conjunction with this compound is strongly recommended for the synthesis of any peptide containing both residues. sigmaaldrich.com
While the use of scavengers in the cleavage cocktail is standard practice to quench reactive cations, they may not completely prevent tryptophan alkylation when unprotected tryptophan is present alongside Arg(Pmc). researchgate.net However, the combination of Fmoc-Trp(Boc)-OH and appropriate scavengers, such as triisopropylsilane (TIS) and water, provides a robust defense against this side reaction. sigmaaldrich.com
Table 2: Effectiveness of Tryptophan Protection Strategies
| Tryptophan Derivative | Arginine Derivative | Scavengers | Outcome | Reference |
|---|---|---|---|---|
| Fmoc-Trp-OH | This compound | Standard | Significant Trp alkylation | researchgate.net |
| Fmoc-Trp(Boc)-OH | This compound | Yes | Alkylation suppressed | sigmaaldrich.comsigmaaldrich.com |
Prevention of Sulfonation Reactions in Pmc-Protected Peptides
Sulfonation is another problematic side reaction that can occur during the final TFA cleavage of peptides containing Arg(Pmc). sigmaaldrich.comsigmaaldrich.com The cleavage of the sulfonyl-based Pmc group can release reactive sulfonyl species. These species can then react with nucleophilic residues in the peptide chain. Tryptophan is particularly susceptible to this modification, leading to the formation of sulfonated tryptophan by-products. sigmaaldrich.comsigmaaldrich.com This side reaction has also been observed with the related Mtr and Pbf protecting groups. sigmaaldrich.com
Similar to the prevention of tryptophan alkylation, the most effective method to eliminate sulfonation is to protect the tryptophan indole ring with a Boc group, using Fmoc-Trp(Boc)-OH. sigmaaldrich.comsigmaaldrich.com This strategy effectively prevents the electrophilic addition of the sulfonyl moiety to the indole nucleus.
Beyond tryptophan, there is evidence that sulfonyl-based protecting groups can also lead to the formation of N-sulfonated arginine and O-sulfonated serine and threonine residues, although this is less commonly reported than tryptophan modification. sigmaaldrich.com The use of optimized cleavage cocktails with efficient scavengers is the general approach to minimize these and other side reactions. sigmaaldrich.com The development of alternative protecting groups for sulfonic acids is an area of ongoing research, aiming to find groups that are stable during synthesis but can be cleaved under very mild and specific conditions to avoid such side reactions. nih.gov
Addressing δ-Lactam Formation in Arginine Incorporations
During the coupling step of this compound in solid-phase peptide synthesis, a significant side reaction that can occur is the formation of a δ-lactam. nih.govrsc.org This intramolecular cyclization happens when the activated carboxyl group of the arginine derivative reacts with the δ-nitrogen of its own side-chain guanidino group. nih.gov
Several factors influence the rate of δ-lactam formation. Studies have shown that the choice of coupling reagents and the specific arginine protecting group play a crucial role. nih.govresearchgate.netresearchgate.net For instance, the use of mixed anhydride (B1165640) coupling procedures has been reported to induce more δ-lactam formation. nih.govresearchgate.net While no method completely abolishes this side reaction, its extent can be minimized by carefully selecting the activation method and reaction conditions. nih.gov Strategies to mitigate the impact of δ-lactam formation often involve using a larger excess of the protected arginine derivative during coupling or performing repeated couplings to ensure the complete incorporation of the arginine residue. nih.gov
Table 3: Factors Influencing δ-Lactam Formation
| Factor | Influence on δ-Lactam Formation | Mitigation Strategy | Reference |
|---|---|---|---|
| Coupling Method | Mixed anhydrides can increase formation. | Use of alternative activators like DIC/OxymaPure. | nih.govresearchgate.net |
| Protecting Group | Different NG-protecting groups show varying tendencies for lactamization. | Selection of protecting groups with lower lactam formation propensity (e.g., NO2). nih.gov | nih.govnih.gov |
| Reaction Conditions | Solvent and temperature can affect reaction kinetics. | Optimization of coupling conditions. | nih.gov |
| Stoichiometry | Insufficient active amino acid due to lactam formation leads to deletion peptides. | Use of excess this compound; double coupling. | nih.gov |
Minimizing Incomplete Deprotection and Related By-products
A primary challenge in utilizing this compound, especially in the synthesis of long or arginine-rich peptides, is ensuring the complete removal of the Pmc protecting group during the final cleavage step. peptide.comnih.gov The Pmc group is more acid-labile than older protecting groups like Mtr, but its removal can still be sluggish. nih.govpeptide.com Incomplete deprotection leads to the presence of the desired peptide still carrying one or more Pmc groups, a significant impurity that can be challenging to remove post-synthesis. peptide.com
The difficulty of Pmc removal is exacerbated in sequences containing multiple arginine residues. peptide.comthermofisher.com To achieve complete deprotection in such cases, extended treatment with TFA is often necessary. thermofisher.comsigmaaldrich.com It is crucial to find a balance, as prolonged exposure to strong acid can promote other side reactions. sigmaaldrich.com Therefore, performing test cleavages and monitoring the reaction by HPLC is a recommended practice to determine the optimal deprotection time for a specific peptide. sigmaaldrich.com
The choice of cleavage cocktail also plays a role. The inclusion of scavengers like thioanisole can accelerate Pmc removal. thermofisher.com For peptides known to be particularly difficult, switching from Pmc to the more labile Pbf protecting group is a common and effective strategy to ensure complete and rapid deprotection, thereby minimizing related by-products. peptide.compeptide.comresearchgate.net Incomplete deprotection is often overlooked but can be a major cause for the failure of a complex peptide synthesis. sigmaaldrich.com
Comparative Analysis of Fmoc Arg Pmc Oh with Alternative Arginine Protecting Groups
Comparative Efficacy of Pmc versus Pbf Protecting Groups
The introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was a significant advancement over earlier protecting groups, offering improved acid lability. nih.gov Shortly after, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group was introduced as a conceptually similar but more labile alternative. nih.govnih.gov
The primary distinction between the Pmc and Pbf protecting groups lies in their acid lability. The Pbf group, with its five-membered dihydrobenzofuran ring, is more susceptible to acid cleavage than the Pmc group, which contains a six-membered chroman ring. nih.gov This increased lability allows for faster and more efficient deprotection under standard trifluoroacetic acid (TFA) cleavage conditions.
While both groups can generally be removed with TFA, the Pmc group is slightly less acid-labile. peptide.com Deprotection of Pmc can take over four hours, especially in peptides containing multiple Arg(Pmc) residues. thermofisher.com In contrast, the removal of the Pbf group is typically complete within one to two hours under the same conditions. nih.gov This more rapid deprotection is particularly advantageous for the synthesis of peptides with a high arginine content or those sensitive to prolonged acid exposure. peptide.com
Table 1: Deprotection Times for Pmc vs. Pbf
| Protecting Group | Typical Deprotection Time (TFA) | Notes |
|---|---|---|
| Pmc | >4 hours (for multiple Arg residues) | Less acid labile than Pbf. peptide.comthermofisher.com |
| Pbf | 1-2 hours | More acid labile; recommended for Arg-rich peptides. nih.govthermofisher.com |
A significant side reaction during the TFA-mediated cleavage of sulfonyl-based protecting groups is the alkylation of sensitive residues, most notably tryptophan. The carbocation species generated upon cleavage of the Pmc or Pbf group can electrophilically attack the indole (B1671886) ring of tryptophan.
The Pbf group has been shown to cause significantly less tryptophan alkylation compared to the Pmc group, especially when scavengers are omitted from the cleavage cocktail. peptide.comresearchgate.net In one study, a three-hour deprotection with TFA resulted in a 46% yield of the desired peptide when using Arg(Pmc), compared to a 69% yield with Arg(Pbf). peptide.compeptide.com This side reaction can be further suppressed by using Nα-Fmoc-N-in-Boc-tryptophan during synthesis. researchgate.netnih.gov The use of scavengers like thioanisole (B89551) is also effective in trapping the reactive sulfonyl groups. peptide.com
The bulky nature of both Pmc and Pbf protecting groups can present challenges in coupling efficiency, a phenomenon known as steric hindrance. chempep.com Slow reaction kinetics have been observed, particularly when coupling Fmoc-Arg(Pmc)-OH. google.com While both derivatives can lead to incomplete coupling in sterically demanding sequences, the slightly different conformations of the Pmc and Pbf groups can influence their reactivity in specific contexts. Microwave-assisted SPPS has been shown to enhance the incorporation of Fmoc-Arg(Pbf)-OH, improving yields and reducing reaction times, especially in arginine-rich sequences. chempep.com
Differential Effects on Tryptophan Alkylation (Pmc vs. Pbf)
Evaluation against Other Sulfonyl-Based Arginine Protecting Groups
Prior to the development of Pmc and Pbf, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group was a standard for arginine protection in Fmoc chemistry. nih.govpeptide.com However, the Mtr group is significantly less acid-labile than Pmc. peptide.com
Complete removal of the Mtr group often requires extended deprotection times, sometimes up to 12 hours, particularly in peptides with multiple Arg(Mtr) residues. thermofisher.com These harsh conditions, which may include elevated temperatures, can lead to undesired side reactions. peptide.com The Pmc group, being more acid-labile, represented a substantial improvement, allowing for deprotection under the same conditions used for t-butyl-based protecting groups and simplifying the final cleavage step. peptide.com
Table 2: Acid Lability Ranking of Arginine Protecting Groups
| Protecting Group | Relative Acid Lability |
|---|---|
| Mtr | Least Labile |
| Pmc | More Labile than Mtr |
| Pbf | Most Labile |
Note: This table indicates the general order of increasing acid lability. peptide.compeptide.com
Research has continued into developing even more labile sulfonyl-based protecting groups to overcome the limitations of Pmc and Pbf, especially for complex and acid-sensitive peptides. One such promising alternative is the 1,2-dimethylindole-3-sulfonyl (MIS) group. researchgate.net
The MIS group is significantly more acid-labile than both Pmc and Pbf. researchgate.netrsc.org In a comparative study, the MIS group was completely cleaved from a model peptide in 30 minutes using a 1:1 mixture of TFA and dichloromethane (B109758). In contrast, only 4% of the Pbf-protected peptide was deprotected under the same conditions. nih.gov This enhanced lability makes Fmoc-Arg(MIS)-OH a superior option for the synthesis of arginine-rich peptides or those containing other acid-sensitive modifications. researchgate.netub.edu Furthermore, the MIS group has been shown to be compatible with tryptophan-containing peptides. researchgate.netrsc.org A potential drawback is that the byproduct of MIS cleavage, dimethylindole-3-sulfonic acid, can co-precipitate with the peptide product during ether precipitation if water is used in the scavenger cocktail. nih.gov
Table 3: Comparative Deprotection of Pbf vs. MIS
| Protecting Group | % Cleavage (30 min, 1:1 TFA/DCM) |
|---|---|
| Pbf | 4% |
| MIS | 100% |
Data from a study on a model peptide. nih.govresearchgate.net
Performance Characteristics of Mtr versus Pmc
Assessment of Non-Sulfonyl Arginine Protection Strategies
While sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are prevalent in Fmoc solid-phase peptide synthesis (SPPS), several non-sulfonyl strategies have been developed to circumvent their associated drawbacks, such as the potential for sulfonation of sensitive residues. These alternative approaches include the use of urethane-type protection, nitrated derivatives, and indirect methods involving amino acid conversion.
Comparison with Bis-Boc Protected Arginine Derivatives
A notable non-sulfonyl approach involves the protection of the arginine guanidinium (B1211019) group with two tert-butoxycarbonyl (Boc) groups, yielding Fmoc-Arg(Boc)₂-OH. This strategy provides orthogonal protection, as the Boc groups are removed under acidic conditions (typically 90-95% TFA), which are distinct from the basic conditions used for Fmoc group removal. researchgate.netsigmaaldrich.com
However, the use of Fmoc-Arg(Boc)₂-OH is fraught with significant challenges, primarily the high propensity for δ-lactam formation during the coupling step. nih.govmdpi.com This intramolecular cyclization is a major side reaction that consumes the activated amino acid, leading to poor coupling yields. Research has shown that the di-Boc-protecting group induces more δ-lactam formation compared to sulfonyl-based protectors like Pmc. nih.gov One study quantified this issue, revealing that Fmoc-Arg(Boc)₂-OH exhibited the fastest kinetics of δ-lactam formation (reaching 60%) and resulted in a low coupling efficiency of only 28%. nih.govmdpi.com
While the bulky nature of the two Boc groups is intended to shield the guanidinium function, it can also sterically hinder the coupling reaction, necessitating longer reaction times. sigmaaldrich.com In terms of stability, Fmoc-Arg(Boc)₂-OH shows some degradation in common SPPS solvents like DMF over time, whereas sulfonylated derivatives like Fmoc-Arg(Pbf)-OH and the nitrated version Fmoc-Arg(NO₂)-OH remain completely stable. mdpi.comresearchgate.net Due to these significant drawbacks, particularly the poor coupling efficiency caused by lactamization, Fmoc-Arg(Boc)₂-OH is often considered a less favorable option compared to modern sulfonyl-based protectors for the synthesis of arginine-containing peptides. chempep.com
| Parameter | This compound | Fmoc-Arg(Boc)₂-OH |
|---|---|---|
| Protection Type | Sulfonyl (Pmc) | Urethane (B1682113) (di-Boc) |
| Deprotection Condition | Acid-labile (e.g., TFA) thermofisher.com | Acid-labile (e.g., 90-95% TFA) researchgate.net |
| Key Side Reaction | Potential for sulfonylation of Trp | High propensity for δ-lactam formation nih.gov |
| Coupling Efficiency | Generally high | Low (reported as low as 28%) due to side reactions mdpi.com |
| Stability in Solution | High | Limited; degradation observed in DMF mdpi.comresearchgate.net |
**4.3.2. Utilization of Nitrated Arginine Derivatives (e.g., NO₂) **
The use of a nitro (NO₂) group to protect the guanidinium function of arginine represents one of the earliest strategies. Fmoc-Arg(NO₂)-OH offers excellent stability in solution and during coupling, showing a significantly lower tendency to form δ-lactam compared to both Pbf and (Boc)₂ derivatives. nih.govmdpi.comresearchgate.net This makes it highly effective at preventing this common side reaction during peptide synthesis. mdpi.com
Historically, the primary disadvantage of NO₂ protection was the harsh conditions required for its removal, such as the use of highly toxic hydrofluoric acid (HF) or catalytic hydrogenolysis, the latter of which could inadvertently reduce other sensitive residues like tryptophan. researchgate.netpeptide.com However, recent advancements have revisited this protecting group, developing milder on-resin deprotection methods. One such method involves the use of stannous chloride (SnCl₂) in a mildly acidic solution with 2-MeTHF as a solvent at elevated temperatures (55 °C), which allows for the removal of the NO₂ group while the peptide is still attached to the solid support. nih.govmdpi.com
This development makes Fmoc-Arg(NO₂)-OH a more viable and attractive alternative in modern Fmoc-SPPS. It combines the benefits of high stability and minimal lactam formation with feasible deprotection protocols. nih.gov Furthermore, from a cost perspective, the raw materials for Fmoc-Arg(NO₂)-OH are less expensive than those for sulfonyl-based derivatives like Pbf, suggesting it could be a more economical choice for large-scale peptide production. nih.govmdpi.com
| Parameter | This compound | Fmoc-Arg(NO₂) -OH |
|---|---|---|
| Protection Type | Sulfonyl (Pmc) | Nitro (NO₂) |
| Deprotection Condition | Acid-labile (e.g., TFA) | Classic: HF, Hydrogenolysis peptide.com. Modern: On-resin with SnCl₂ mdpi.com |
| δ-Lactam Formation | Low to moderate | Very low; highly effective at prevention nih.govmdpi.com |
| Stability in Solution | High | Very high; stable in DMF and NBP mdpi.com |
| Key Advantage | Good lability in standard TFA cleavage | Prevents lactam formation; potentially lower cost nih.gov |
| Key Disadvantage | Potential for Trp alkylation researchgate.net | Requires specific, non-standard deprotection step mdpi.com |
Analytical and Characterization Methodologies for Fmoc Arg Pmc Oh and Peptide Products
Spectroscopic Analysis for Structural Elucidation of Fmoc-Arg(Pmc)-OH
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound, ensuring that the fluorenylmethyloxycarbonyl (Fmoc) and pentamethylchroman-6-sulfonyl (Pmc) protecting groups are correctly attached to the alpha-amino and guanidino side-chain of arginine, respectively.
Advanced NMR Techniques for Pmc-Protected Arginine Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) techniques provide detailed information about the molecular framework.
In the ¹H NMR spectrum of a related compound, Fmoc-Arg(MIS)-OH, characteristic signals can be observed for the protons of the Fmoc group, the arginine backbone, and the protecting group. ub.edu For this compound, specific resonances corresponding to the methyl and methylene (B1212753) protons of the Pmc group would be expected. Advanced NMR methods, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to establish connectivity between protons and carbons, confirming the integrity of the Pmc-protected arginine structure. High-resolution ¹H NMR is also utilized in solid-phase organic synthesis to monitor reactions. rapp-polymere.com Interestingly, studies on a similar compound, R-Fmoc-Pbf-[2-¹³C]-L-arginine, have shown that the signal for the C-2 carbon can be broad at room temperature. ox.ac.uk
Vibrational Spectroscopy Applications in this compound Research
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information to NMR by identifying the functional groups present in the molecule.
The FTIR spectrum of this compound would display characteristic absorption bands for the various functional groups. For instance, the urethane (B1682113) linkage of the Fmoc group exhibits a characteristic C=O stretching vibration. The sulfonyl group (SO₂) of the Pmc protector will show strong, distinct stretching bands. Additionally, N-H stretching and bending vibrations associated with the amine and guanidinium (B1211019) groups, as well as C-H stretching from the aromatic and aliphatic portions of the molecule, would be present. These spectral fingerprints are valuable for confirming the identity and purity of the compound.
Chromatographic Purity Assessment of this compound and Intermediates
Chromatographic methods are central to assessing the purity of this compound and for monitoring the efficiency of each step in peptide synthesis.
RP-HPLC for Monitoring Reaction Progress and Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for determining the purity of Fmoc-protected amino acids and the resulting peptides. nih.gov Commercial suppliers of this compound often provide purity data determined by HPLC, with levels typically exceeding 98.0%. sigmaaldrich.comsigmaaldrich.com
During SPPS, RP-HPLC is used to monitor the completion of coupling and deprotection steps. For instance, after a coupling reaction involving this compound, an aliquot of the resin can be cleaved and the resulting crude peptide analyzed by RP-HPLC to determine the percentage of successful incorporation. mdpi.com The method typically employs a C18 column with a gradient of acetonitrile (B52724) in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent. nih.gov Detection is commonly performed using UV absorbance at wavelengths around 220 nm for the peptide backbone and 265 or 301 nm for the Fmoc group. nih.govnih.gov
Mass Spectrometry for Identification of this compound and Related By-products
Mass Spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for identifying any by-products formed during its synthesis or use. The empirical formula for this compound is C₃₅H₄₂N₄O₇S, with a corresponding molecular weight of 662.80 g/mol . sigmaaldrich.com
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS techniques used in peptide chemistry. ESI-MS can be coupled directly to an HPLC system (LC-MS), allowing for the separation and mass identification of components in a mixture. wiley-vch.de This is particularly useful for identifying potential side-products such as dipeptides (Fmoc-Arg(Pmc)-Arg-OH) or by-products arising from side reactions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further aiding in the confirmation of the elemental composition of the target molecule and its impurities. nih.gov
Quantitative Methodologies in this compound Based Peptide Synthesis
Accurate quantification of reagents and products is crucial for efficient and reproducible peptide synthesis.
One of the most common methods for quantifying the amount of Fmoc-amino acid loaded onto a resin is the UV spectrophotometric determination of the Fmoc group. nih.gov After the Fmoc-amino acid, such as this compound, is coupled to the solid support, the Fmoc protecting group is cleaved using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov This cleavage releases the Fmoc group, which forms a dibenzofulvene-piperidine adduct. nih.gov The concentration of this adduct can be accurately measured by its strong UV absorbance at approximately 301 nm. nih.gov Using the Beer-Lambert law and the known molar extinction coefficient of the adduct, the initial loading of the Fmoc-amino acid on the resin can be calculated. nih.gov
Amino acid analysis (AAA) is another quantitative method used to determine the amino acid composition of the final purified peptide. This involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified, typically by chromatography. This confirms the correct incorporation and ratio of all amino acids, including arginine derived from this compound, in the final peptide product.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₅H₄₂N₄O₇S | sigmaaldrich.com |
| Molecular Weight | 662.80 g/mol | sigmaaldrich.com |
| CAS Number | 119831-72-0 | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| Purity (HPLC) | ≥98.0% | sigmaaldrich.comsigmaaldrich.com |
| Purity (TLC) | ≥98% | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 70-120 °C (decomposition) | sigmaaldrich.com |
| Storage Temperature | 15-25°C | sigmaaldrich.com |
Spectrophotometric Quantification of Dibenzofulvene Release
A primary method for monitoring the efficiency of the deprotection step in Solid-Phase Peptide Synthesis (SPPS) involving this compound is the spectrophotometric quantification of the dibenzofulvene-piperidine adduct. iris-biotech.demdpi.com The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is cleaved by a base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.commdpi.com This cleavage reaction proceeds via a β-elimination mechanism, releasing dibenzofulvene (DBF). mdpi.comwikipedia.org The highly reactive DBF is immediately trapped by the excess piperidine present in the deprotection solution to form a stable dibenzofulvene-piperidine adduct. iris-biotech.demdpi.com
This adduct possesses a distinct and strong ultraviolet (UV) absorbance, which allows for its quantification using UV-Vis spectroscopy. mdpi.comacs.org The concentration of the released adduct is directly proportional to the amount of Fmoc-amino acid that has been deprotected, thereby providing a quantitative measure of the reaction's progress or the initial loading of the resin. acs.orgresearchgate.net
The quantification is based on the Beer-Lambert law, which relates absorbance to concentration. nih.govresearchgate.net The analysis is typically performed by measuring the absorbance of the deprotection solution at the maximum absorption wavelength (λmax) of the dibenzofulvene-piperidine adduct. nih.gov There are two primary wavelengths used for this quantification:
301 nm: This is the most commonly reported absorption maximum for the dibenzofulvene-piperidine adduct. researchgate.netnih.gov
289-290 nm: An alternative absorption maximum is also utilized. nih.govrsc.org
The choice of wavelength can be significant, as studies have shown that measurements at 289.8 nm may be more robust and less affected by the wavelength accuracy of the spectrophotometer compared to measurements at 301.0 nm. nih.gov
The molar extinction coefficient (ε), a substance-specific constant, is crucial for calculating the concentration from the measured absorbance. However, reported values for the dibenzofulvene-piperidine adduct vary in the literature, which can lead to discrepancies in calculated resin loading or deprotection efficiency. iris-biotech.denih.gov For instance, at 301 nm, molar absorption coefficients have been reported in the range of 7100 to 8100 L·mol⁻¹·cm⁻¹. nih.gov A study determined the molar absorption coefficient to be 8021 L·mol⁻¹·cm⁻¹ at 301.0 nm and 6089 L·mol⁻¹·cm⁻¹ at 289.8 nm. nih.gov
This spectrophotometric method can be applied for several key analyses in SPPS:
Determining Resin Loading: By treating a known weight of the initial Fmoc-amino acid-loaded resin with the piperidine solution, the concentration of the resulting dibenzofulvene-piperidine adduct can be used to calculate the initial substitution (loading) of the resin in mmol/g. nih.goviris-biotech.de
Monitoring Coupling Efficiency: By quantifying the Fmoc release after each coupling cycle, researchers can estimate the efficiency of the previous amino acid addition. A decrease in the expected absorbance can indicate incomplete coupling. researchgate.net
Real-time Reaction Monitoring: The method is suitable for online monitoring in automated peptide synthesizers equipped with a flow-through UV detector, allowing for real-time tracking of the deprotection step. iris-biotech.de
Interactive Table: Molar Extinction Coefficients for Dibenzofulvene-Piperidine Adduct
| Wavelength (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Source |
| 301.0 | 7100 - 8100 | nih.gov |
| 301.0 | 7800 | mdpi.comresearchgate.net |
| 301.0 | 8021 | nih.gov |
| 289.8 | 6089 | nih.gov |
| 290 | 5800 | mdpi.com |
| 289.9 | 7100 - 8100 | iris-biotech.de |
Note: The variability in reported molar extinction coefficients underscores the importance of consistent methodology and instrument calibration for accurate quantification.
Gravimetric Analysis in Peptide Synthesis Yield Determination
Gravimetric analysis is a fundamental and straightforward method used to determine the yield of a peptide synthesized using this compound. This technique relies on the precise measurement of mass at different stages of the solid-phase peptide synthesis (SPPS) process. iris-biotech.de
The theoretical yield of the peptide is calculated based on the initial loading capacity of the resin, which is the amount of the first amino acid attached per gram of resin (expressed in mmol/g). reddit.comresearchgate.net The formula for theoretical yield is:
Theoretical Yield (g) = Resin Loading (mmol/g) × Initial Resin Mass (g) × Molecular Weight of the Peptide ( g/mol ) × (1 mol / 1000 mmol) reddit.comresearchgate.net
After the synthesis is complete, the peptide is cleaved from the solid support resin, and the protecting groups, including the Pmc group on the arginine side chain, are removed. The resulting crude peptide is then dried to a constant weight. The actual yield is the mass of this isolated crude or purified peptide. researchgate.net
The percentage yield is then calculated as:
Yield (%) = [Actual Mass of Peptide (g) / Theoretical Mass of Peptide (g)] × 100 researchgate.net
It is important to note that the crude product contains not only the target peptide but also salts (e.g., TFA salts from cleavage) and byproducts from incomplete reactions or side reactions. researchgate.net Therefore, the crude yield is often an overestimation of the actual amount of the desired peptide. For a more accurate determination of yield, the crude product must be purified, typically by techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), and the mass of the purified, lyophilized peptide is used as the actual yield. gyrosproteintechnologies.com
Gravimetric analysis can also be applied at intermediate steps. By carefully drying and weighing the peptidyl-resin after a coupling step, one can get an indication of the mass increase. However, this is less accurate for monitoring individual step efficiency compared to methods like the spectrophotometric quantification of Fmoc release, due to the small relative mass changes and the difficulty of completely removing solvents and reagents without cleaving the peptide.
Interactive Table: Example Calculation of Theoretical Peptide Yield
| Parameter | Value | Unit |
| Resin Loading | 0.65 | mmol/g |
| Initial Resin Mass | 0.150 | g |
| Peptide Molecular Weight | 2471.3 | g/mol |
| Calculated Moles of Peptide | 0.0975 | mmol |
| Calculated Theoretical Yield | 0.241 | g |
This table provides an example based on typical synthesis parameters to illustrate the calculation of theoretical yield before experimental determination.
Theoretical and Mechanistic Investigations in Fmoc Arg Pmc Oh Chemistry
Computational Chemistry Approaches to Pmc Group Reactivity
While specific, published computational studies focusing exclusively on the Fmoc-Arg(Pmc)-OH derivative are scarce, the principles of computational chemistry are widely applied to understand reaction mechanisms analogous to Pmc group cleavage. Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure and reactivity of molecules, making it ideal for investigating the deprotection process. nih.govnih.gov
Computational approaches, such as DFT using functionals like B3LYP, can be employed to model the acid-catalyzed cleavage of the Pmc group. nih.gov Such studies would involve:
Modeling Reactants, Intermediates, and Products: Geometries of the Pmc-protected arginine, the protonated intermediate, the transition state, and the final cleaved products (the free arginine and the Pmc cation) would be optimized.
Calculating Reaction Energetics: These calculations can determine the activation energy barrier for the S-N bond cleavage. A higher activation barrier would correspond to slower reaction kinetics, which is an observed characteristic of Pmc deprotection, especially when compared to the more labile Pbf group. nih.govpeptide.com
Analyzing the Transition State: Locating and analyzing the transition state structure provides insight into the geometry and electronic properties of the molecule at the peak of the energy barrier, revealing the critical interactions that govern the cleavage rate. osti.gov
By applying these computational methods, researchers can theoretically compare the lability of different sulfonyl-based protecting groups like Pmc, Pbf, and Mtr, correlating structural and electronic features with experimentally observed deprotection rates. thermofisher.comnih.gov
Detailed Mechanistic Pathways of Pmc Deprotection and Side Reactions
The primary function of the Pmc group is to protect the guanidinium (B1211019) side chain of arginine during peptide elongation, to be removed during the final cleavage from the resin, typically with trifluoroacetic acid (TFA). peptide.com The deprotection mechanism is an acid-catalyzed electrophilic cleavage.
Deprotection Mechanism: The process is initiated by the protonation of the sulfonyl oxygen atoms by the strong acid (TFA), which makes the sulfur atom more electrophilic. This facilitates the cleavage of the nitrogen-sulfur (N-S) bond, releasing the free guanidinium group of the arginine residue and generating a stable, resonance-delocalized pentamethylchromanyl sulfonium-like cation.
Side Reactions: The major side reaction associated with Pmc deprotection is the alkylation of other susceptible amino acid residues by the electrophilic Pmc cation. peptide.comacs.org The indole (B1671886) side chain of tryptophan is particularly vulnerable to this electrophilic attack. thermofisher.comacs.org
Tryptophan Alkylation: The Pmc cation can react with the electron-rich indole nucleus of a tryptophan residue in the peptide sequence, leading to the formation of a covalent adduct. This modification is irreversible and results in a significant impurity that can be difficult to separate from the desired peptide. peptide.comacs.org The combination of Arg(Pmc) and Trp in a peptide sequence often leads to lower yields of the target peptide for this reason. researchgate.net
The propensity for this side reaction necessitates the use of "scavengers" in the cleavage cocktail. These are nucleophilic species, such as water, triisopropylsilane (B1312306) (TIS), or thioanisole (B89551), designed to trap the reactive Pmc cation before it can modify the peptide. acs.orgnih.gov
The table below outlines the key steps in the deprotection and side reaction pathways.
| Step | Process | Description |
| 1 | Protonation | The sulfonyl group of the Pmc moiety is protonated by trifluoroacetic acid (TFA). |
| 2 | Cleavage | The protonated Pmc group cleaves from the arginine side chain, generating a free guanidinium group and a reactive Pmc cation. |
| 3a | Scavenging (Desired Pathway) | Scavengers (e.g., TIS, water) in the cleavage cocktail trap the Pmc cation, neutralizing it. |
| 3b | Side Reaction (Undesired Pathway) | In the absence or insufficiency of scavengers, the Pmc cation acts as an electrophile, alkylating the indole ring of tryptophan residues. |
This table provides a simplified, conceptual overview of the mechanistic pathways.
Advanced Modeling of Protecting Group Influence on Peptide Assembly
The presence of a large, bulky protecting group like Pmc on the arginine side chain can significantly influence the process of peptide assembly beyond simple steric hindrance. Advanced modeling techniques, particularly molecular dynamics (MD) simulations, are employed to understand these complex effects on a molecular level. nih.govresearchgate.net
Influence on Peptide Conformation and Aggregation: The Pmc group is not only large but also relatively hydrophobic. During the stepwise synthesis of a peptide on a solid support, these protecting groups can interact with each other and with the growing peptide backbone.
Conformational Restriction: The bulkiness of the Pmc group can restrict the conformational freedom of the growing peptide chain, potentially favoring or disfavoring certain secondary structures like α-helices or β-sheets. mdpi.com
Inter-chain Aggregation: The hydrophobic nature of the numerous Pmc groups on multiple peptide chains attached to the resin can lead to inter-chain aggregation. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, resulting in deletion sequences and truncated peptides.
Modeling Approaches: MD simulations can model the dynamic behavior of a resin-bound peptide, providing insights into how the Pmc group affects synthesis. nih.gov These simulations can:
Predict the conformational ensemble of the growing peptide, identifying potential folding or aggregation motifs induced by the protecting groups. nih.gov
Assess the solvent accessibility of the N-terminal amine, which is crucial for the subsequent coupling reaction. Poor accessibility due to aggregation or steric shielding by the Pmc group would predict lower coupling efficiency.
Model the interaction between multiple peptide chains to understand the driving forces behind aggregation.
By simulating the peptide assembly process under different conditions, these models can help rationalize experimental observations, such as the notoriously difficult synthesis of peptides rich in Arg(Pmc). thermofisher.com Such computational insights can guide the optimization of synthesis protocols, for instance, by suggesting the use of alternative solvents or additives that can disrupt aggregation. nih.gov
Q & A
Q. What are the optimal TFA cleavage conditions for removing the Pmc protecting group from Fmoc-Arg(Pmc)-OH in solid-phase peptide synthesis (SPPS)?
The Pmc group is typically cleaved using 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, thioanisole, phenol) within 1–3 hours under standard SPPS protocols. For peptides containing Trp, extended cleavage times (>3 hours) may increase alkylation side reactions, necessitating the use of scavengers like EDT (ethylenedithiol) to suppress Trp modification . Purity post-cleavage should be validated via HPLC, targeting ≥98% for critical applications .
Q. How does this compound compare to Fmoc-Arg(Pbf)-OH in terms of side-chain deprotection efficiency and side reactions?
Pmc and Pbf groups both require TFA for cleavage, but Pbf exhibits faster deprotection kinetics (1–2 hours vs. 1–3 hours for Pmc). However, Pmc is less prone to residual sulfonic acid byproducts, which can complicate purification. In Trp-containing peptides, Pmc cleavage without adequate scavengers leads to ~46% target peptide yield due to alkylation, while Pbf improves this to 69% under identical conditions .
Q. What analytical methods are recommended for verifying the purity of this compound during SPPS?
Use a combination of reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS to confirm identity and purity. Acidimetric titration (≥85% purity) and TLC (≥98% spot homogeneity) are supplementary methods . For resin-bound intermediates, Kaiser or chloranil tests validate coupling efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound in sterically hindered peptide sequences?
Steric hindrance often reduces coupling efficiency. Use a 3–5 molar excess of this compound with activators like DIC/Oxyma (1:1:1 ratio) in NBP (N-butylpyrrolidinone) at 45°C for 30–60 minutes. Double coupling is recommended for sequences with consecutive Arg or bulky residues (e.g., Trp(Boc)) . Post-coupling, monitor by FT-IR for unreacted amines.
Q. What strategies mitigate Trp alkylation during Pmc deprotection in acidic conditions?
Add 2.5% EDT and 5% phenol to the TFA cleavage cocktail to scavenge carbocations. Alternatively, replace Pmc with Pbf or the novel MIS (1,2-dimethylindole-3-sulfonyl) group, which reduces cleavage time to 30 minutes and minimizes alkylation . For Pmc, limit cleavage to 2 hours and use cold ether precipitation to quench reactions rapidly .
Q. How do solvent choice and temperature affect the stability of this compound during prolonged SPPS workflows?
this compound is stable in DMF at 25°C for ≤48 hours but degrades in NBP at 45°C (purity drops from 88.8% to 51.2% over 30 days). For multi-day syntheses, pre-activate the amino acid immediately before coupling and store resin-bound intermediates at 4°C .
Q. What are the implications of using this compound in large-scale peptide synthesis (>1 mmol)?
Scale-up requires careful control of exothermic reactions during activation. Use a 0.075–0.15 M concentration of this compound in DMF/NBP (1:4 v/v) with mechanical stirring to ensure homogeneity. Post-synthesis, optimize TFA volume (≥10 mL/g resin) to prevent incomplete Pmc removal .
Data Contradiction and Resolution
Q. Conflicting reports suggest Pmc deprotection in 1 hour vs. 3 hours—how should researchers reconcile this?
The discrepancy arises from peptide sequence complexity. For simple Arg-containing peptides, 1-hour cleavage suffices (≥95% purity). For multi-Arg or Trp-containing sequences, extend to 3 hours but include scavengers. Always validate via MALDI-TOF to detect modifications like +58 Da (alkylation) or +144 Da (Pmc adducts) .
Q. Why do some studies report higher yields with Pmc compared to Pbf despite its slower cleavage kinetics?
Pmc’s slower cleavage reduces abrupt resin swelling, improving retention of acid-labile residues (e.g., Gln(Trt)). In hydrophobic peptides, this minimizes aggregation during synthesis. However, Pbf is preferred for hydrophilic sequences requiring rapid deprotection .
Methodological Recommendations
- Coupling Validation : Use LC-MS and Edman degradation to detect deletion peptides caused by incomplete Arg coupling .
- Storage : Store this compound at 15–25°C in desiccated conditions; avoid freeze-thaw cycles to prevent hydrolysis .
- Alternative Protection : For photolabile applications, consider Emoc (ethyl-1,2-dihydro-2-oxoquinoline) derivatives to enable UV-triggered deprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
